2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine
CAS No.:
Cat. No.: VC13822561
Molecular Formula: C8H7BrN4
Molecular Weight: 239.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7BrN4 |
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Molecular Weight | 239.07 g/mol |
IUPAC Name | 2-[(4-bromopyrazol-1-yl)methyl]pyrazine |
Standard InChI | InChI=1S/C8H7BrN4/c9-7-3-12-13(5-7)6-8-4-10-1-2-11-8/h1-5H,6H2 |
Standard InChI Key | TWGMHEQBGGCTJG-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=N1)CN2C=C(C=N2)Br |
Canonical SMILES | C1=CN=C(C=N1)CN2C=C(C=N2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) connected to a 4-bromo-1H-pyrazole group through a methylene (–CH₂–) linker. Key structural features include:
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Pyrazine Ring: Planar aromatic system with resonance stabilization, enabling π-π stacking interactions.
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Pyrazole Moiety: Five-membered ring with two adjacent nitrogen atoms and a bromine substituent at position 4, enhancing electrophilicity .
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Methylene Bridge: Provides conformational flexibility while maintaining electronic communication between the two rings.
Table 1: Physicochemical Properties
X-ray crystallography and DFT studies reveal bond lengths of 1.33–1.37 Å for C–N in the pyrazole ring and 1.41 Å for the C–Br bond, consistent with sp² hybridization . The dihedral angle between the pyrazine and pyrazole rings is approximately 45°, indicating moderate conjugation .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves sequential alkylation and bromination steps:
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Pyrazole Bromination:
4-Bromo-1H-pyrazole is prepared via electrophilic bromination using PBr₃ or N-bromosuccinimide (NBS) in dichloromethane at 0°C . Yield: 68–72% . -
Methylene Bridging:
The brominated pyrazole is alkylated with chloromethylpyrazine under basic conditions (K₂CO₃, DMF, 80°C). This step achieves 85–90% yield but requires careful temperature control to avoid polyalkylation .
Table 2: Comparison of Synthetic Methods
Method | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Alkylation/Bromination | PBr₃, K₂CO₃, DMF | 72 | 98 |
One-Pot Coupling | NBS, Pd(dppf)Cl₂ | 65 | 95 |
Alternative approaches include Suzuki-Miyaura coupling for introducing the pyrazine ring post-bromination, though this method is less efficient (55% yield) .
Reactivity and Functionalization
Halogen Bonding and Cross-Coupling
The bromine atom undergoes facile substitution reactions:
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Buchwald-Hartwig Amination: With Pd₂(dba)₃ and Xantphos, aryl amines are introduced at position 4 of the pyrazole (yield: 60–75%) .
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Sonogashira Coupling: Reaction with terminal alkynes forms carbon-carbon bonds, enabling access to conjugated systems for optoelectronic applications .
Pyrazine Ring Modifications
The pyrazine nitrogen atoms participate in:
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N-Oxidation: Using m-CPBA yields N-oxide derivatives, enhancing solubility and hydrogen-bonding capacity .
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N-Alkylation: Quaternization with methyl triflate forms charged species for ionic liquid applications .
Biological Activity and Applications
Kinase Inhibition
Molecular docking studies indicate strong binding to FGFR1 (IC₅₀ = 0.6 nM) via:
Table 3: In Vitro Activity Against Kinases
Kinase | IC₅₀ (nM) | Selectivity Index (vs. c-Met) |
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FGFR1 | 0.6 | >100 |
VEGFR2 | 420 | 12 |
c-Met | 5,200 | 1 |
Future Directions
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